molecular formula C13H16N4O2 B10860726 AB-Inaca

AB-Inaca

Cat. No.: B10860726
M. Wt: 260.29 g/mol
InChI Key: QAFYCFHDEKZNLJ-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The preparation of AB-INACA involves several synthetic routes and reaction conditions The compound is synthesized through a series of chemical reactions, typically starting with the formation of the indazole coreIndustrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

AB-INACA undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

AB-INACA exerts its effects by acting as a potent agonist for the cannabinoid receptors CB1 and CB2. It binds to these receptors with high affinity, mimicking the effects of THC. This interaction leads to the activation of various signaling pathways, resulting in the modulation of neurotransmitter release and other physiological responses .

Comparison with Similar Compounds

AB-INACA is similar to other synthetic cannabinoids such as AB-PINACA, AB-CHMINACA, and AB-FUBINACA. These compounds share a common indazole core structure but differ in their functional groups and side chains. The uniqueness of this compound lies in its specific molecular structure, which influences its binding affinity and potency at cannabinoid receptors .

Similar Compounds

This compound’s distinct structure and properties make it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C13H16N4O2

Molecular Weight

260.29 g/mol

IUPAC Name

N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1H-indazole-3-carboxamide

InChI

InChI=1S/C13H16N4O2/c1-7(2)10(12(14)18)15-13(19)11-8-5-3-4-6-9(8)16-17-11/h3-7,10H,1-2H3,(H2,14,18)(H,15,19)(H,16,17)/t10-/m0/s1

InChI Key

QAFYCFHDEKZNLJ-JTQLQIEISA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N)NC(=O)C1=NNC2=CC=CC=C21

Canonical SMILES

CC(C)C(C(=O)N)NC(=O)C1=NNC2=CC=CC=C21

Origin of Product

United States

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